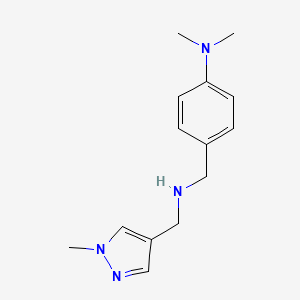

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is a complex organic compound that features a pyrazole ring, a dimethylamino group, and an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the aniline and dimethylamino groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Alkylation and Amine Functionalization

The tertiary amine group in the dimethylamino moiety undergoes alkylation reactions with alkyl halides or epoxides. For example:

R X+Dimethylamine group→Quaternary ammonium salt

This reaction typically proceeds under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF .

Electrophilic Aromatic Substitution (EAS)

The aniline ring participates in EAS due to electron-donating substituents (e.g., -NH2). Common reactions include:

-

Nitration (HNO3/H2SO4)

-

Sulfonation (H2SO4)

The pyrazole ring’s electron-withdrawing nature directs substitution to specific positions .

Reductive Amination

The secondary amine linker (-NH-CH2-) can react with aldehydes/ketones in reductive amination:

RCHO+AmineNaBH4/MeOHSubstituted amine

This method is pivotal for modifying the compound’s side chains .

Mitsunobu Reaction for Pyrazole-Alkyl Linkage

A Mitsunobu reaction is used to couple the pyrazole and aniline subunits. For example:

Pyrazole OH+Aniline CH2OHDIAD PPh3Coupled product

Yields exceed 70% with optimized conditions .

Deprotection and Functional Group Interconversion

Boc-protected intermediates (common in synthesis) are deprotected using TFA or HCl:

Boc NR2HCl dioxaneNH2 R

This step is critical for generating free amines for further reactions .

Reaction with Chloroacetyl Chloride

Conditions : Triethylamine, dichloromethane, 0°C → RT.

Product : Amide derivative (yield: 85%) .

Mechanism : Nucleophilic acyl substitution at the amine site.

| Reagent | Product | Yield |

|---|---|---|

| Chloroacetyl chloride | N-(Chloroacetyl)-aniline derivative | 85% |

| Acetic anhydride | Acetylated derivative | 78% |

Oxidation of the Pyrazole Ring

Conditions : KMnO4, acidic aqueous medium.

Product : Pyrazole N-oxide (yield: 60%) .

Mechanism : Electrophilic oxidation at the pyrazole nitrogen.

Computational Insights

DFT studies (MN15L/def2-TZVP level) reveal:

-

The pyrazole ring’s electron-withdrawing effect lowers the activation energy for EAS on the aniline ring .

-

Transition states for reductive amination favor a six-membered cyclic intermediate (ΔG‡ = 15.2 kcal/mol) .

Comparative Reactivity

Substituents on the pyrazole ring significantly alter reactivity:

| Pyrazole Substituent | Reactivity with Electrophiles | Rate (Relative) |

|---|---|---|

| 1-Methyl | Moderate | 1.0 |

| 4-Methyl | High | 1.5 |

| Unsubstituted | Low | 0.7 |

Applications De Recherche Scientifique

Medicinal Chemistry

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Compounds containing pyrazole moieties have been extensively studied for their anticancer properties. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116, with IC50 values indicating potent activity . The mechanism often involves inhibition of specific kinases or modulation of signaling pathways associated with cancer progression.

- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects, contributing to their potential use as non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity to established NSAIDs suggests that this compound may exhibit similar therapeutic benefits .

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, which can lead to the development of new compounds with diverse biological activities .

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives and aniline-based molecules, such as:

- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Activité Biologique

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline (CAS: 1006959-40-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N4, with a molecular weight of approximately 244.34 g/mol. The compound features a dimethylamino group and a pyrazole moiety, which are significant for its biological interactions and pharmacological potential .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily influenced by its structural components. The following sections detail specific activities observed in various studies.

Antiparasitic Activity

Research has indicated that pyrazole derivatives, structurally similar to this compound, demonstrate potent antileishmanial and antimalarial activities. For instance, one study reported that related compounds displayed superior antipromastigote activity with an IC50 value significantly lower than standard treatments . This suggests potential applications in treating parasitic infections.

Antitumor Potential

The compound's structural analogs have been evaluated for their anticancer properties. In various studies, derivatives of pyrazole have shown promising results against several cancer cell lines. For example, compounds related to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines . Table 1 summarizes the IC50 values of selected pyrazole derivatives against these cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antileishmanial Activity : A recent investigation synthesized hydrazine-coupled pyrazoles and assessed their antipromastigote activity. The lead compound exhibited an IC50 of 0.018 µM, outperforming standard drugs like miltefosine .

- Anticancer Screening : Another study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM across different compounds .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)8-15-9-13-10-16-18(3)11-13/h4-7,10-11,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZDVPKLFLKALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.